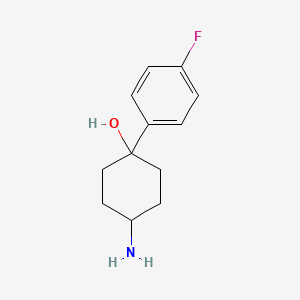

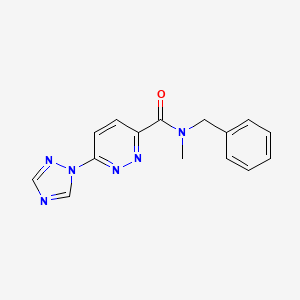

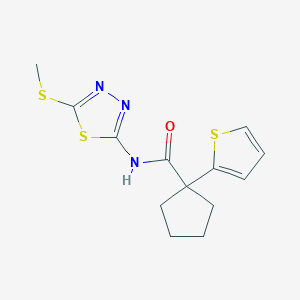

![molecular formula C12H13N3O2S2 B2678925 6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797349-96-2](/img/structure/B2678925.png)

6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic compound that contains a thiophene and a pyrimidine ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest for medicinal chemists . Numerous methods for the synthesis of pyrimidines are described . For instance, a new library of pyrazolo[4,3-d]pyrimidine derivatives was synthesized by Rostamizadeh et al .Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing both a thiophene and a pyrimidine ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrimidines are six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position .Applications De Recherche Scientifique

Pyrimidine Derivatives in Heterocyclic Chemistry

Pyrimidine fused dihydrothiophene S,S-dioxides, such as 6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have been studied for their ability to undergo thermal elimination of sulfur dioxide, forming pyrimidine o-quinodimethanes. These can participate in Diels-Alder reactions, yielding substituted tetrahydroquinazolines and cyclooctapyrimidines (Tomé, Cavaleiro, & Storr, 1993).

Crystal Structure and Interactions

The crystal structures of certain pyrimidine derivatives demonstrate the formation of hydrogen-bonded bimolecular ring motifs. This includes the interaction of protonated pyrimidine rings with sulfonate groups, which is significant in understanding the behavior of pyrimidines in various chemical environments (Balasubramani, Muthiah, & Lynch, 2007).

Antifungal Applications

Some pyrimidine derivatives, potentially including this compound, have shown remarkable antifungal activity. This is particularly true for compounds containing sulfonamido moieties, highlighting their potential use in developing new antifungal agents (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).

Synthetic Routes in Medicinal Chemistry

The synthesis of various sulfur compounds, including those similar to this compound, plays a significant role in biological and medicinal chemistry. These compounds are of interest due to their occurrence in natural and nonnatural products with diverse biological activities (Benetti, De Risi, Pollini, & Zanirato, 2012).

Antimicrobial Properties

Sulfonyl tetrahydropyrimido[4,5-d]pyrimidine derivatives, akin to the compound , have been synthesized and shown to exhibit interesting antibacterial and antifungal activities. This indicates their potential utility in addressing microbial infections (Cieplik, Pluta, & Gubrynowicz, 2004).

Propriétés

IUPAC Name |

6-(5-methylthiophen-2-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c1-9-2-3-12(18-9)19(16,17)15-5-4-11-10(7-15)6-13-8-14-11/h2-3,6,8H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROPRYUJZOKWOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

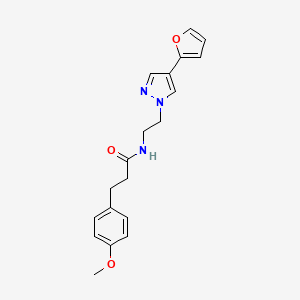

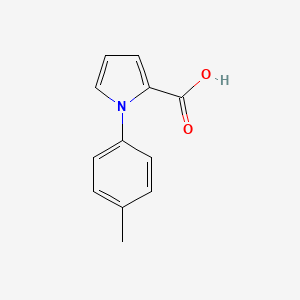

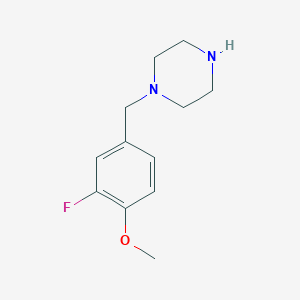

![2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2678853.png)

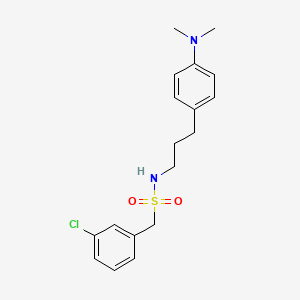

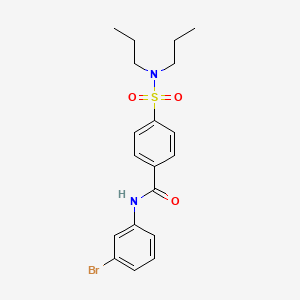

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide](/img/structure/B2678855.png)

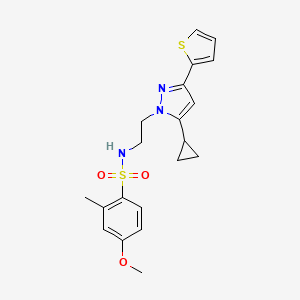

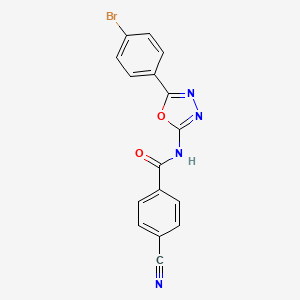

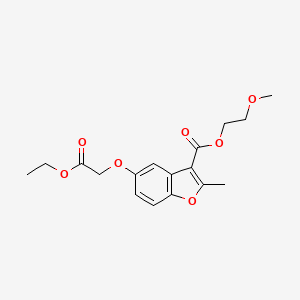

![(E)-16-benzylidene-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2678865.png)